N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)-3-methylpentanamide
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Overview
Description
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLPENTANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, a trifluoromethyl group, and an isoindoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLPENTANAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with phthalic anhydride to form the isoindoline derivative. This intermediate is then reacted with a suitable acylating agent to introduce the pentanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLPENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated phenyl ring allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLPENTANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLPENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLPENTANAMIDE stands out due to its combination of a chlorinated phenyl ring, a trifluoromethyl group, and an isoindoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H18ClF3N2O3 |
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Molecular Weight |
438.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)-3-methylpentanamide |
InChI |
InChI=1S/C21H18ClF3N2O3/c1-3-11(2)17(27-19(29)13-6-4-5-7-14(13)20(27)30)18(28)26-12-8-9-16(22)15(10-12)21(23,24)25/h4-11,17H,3H2,1-2H3,(H,26,28) |
InChI Key |
XAMFYUOXIXGUBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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